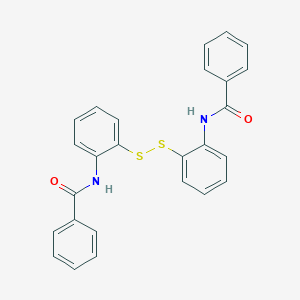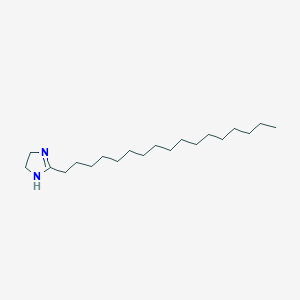
2-十七烷基-2-咪唑啉
描述
2-Heptadecyl-2-imidazoline is a compound that belongs to the class of imidazolines, which are characterized by the presence of a unique five-membered ring containing two nitrogen atoms at non-adjacent positions. The heptadecyl chain indicates a long hydrophobic tail, which is significant in the compound's interaction with various surfaces and molecules.
Synthesis Analysis
The synthesis of imidazoline derivatives typically involves the condensation of amines with aldehydes or ketones. In the context of the provided data, the imidazolines discussed were derived from diethylenetetramine and tetraethylenepentamine, suggesting a multi-step synthetic process that includes the formation of the imidazoline ring followed by the attachment of the heptadecyl pendant. The exact synthetic details are not provided, but such processes are generally aimed at optimizing yield and purity of the final product .
Molecular Structure Analysis
The molecular structure of 2-heptadecyl-2-imidazoline is not explicitly detailed in the provided data. However, the general structure of imidazolines is known to be stabilized by the presence of the imidazoline ring. The heptadecyl chain likely extends from the ring, providing hydrophobic character to the molecule. Structural confirmation is typically achieved through spectroscopic methods such as NMR, as mentioned in the synthesis of related imidazo[1,2-a]quinoxalines .
Chemical Reactions Analysis
The reactivity of imidazoline derivatives can vary widely depending on the substituents attached to the imidazoline ring. The provided data does not detail specific reactions of 2-heptadecyl-2-imidazoline, but related compounds have been shown to undergo diverse reactions such as electrophilic substitution, lithiation, and halogen-metal exchange . These reactions are useful for further functionalizing the compound or for probing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-heptadecyl-2-imidazoline are influenced by its long hydrophobic tail and the imidazoline ring. The compound exhibits excellent inhibition efficiencies against the corrosion of mild steel in a carbon dioxide-saturated saline medium, which suggests strong adsorption to the steel surface and the formation of a protective layer. The inhibition efficiencies increase with temperature, indicating a possible endothermic adsorption process or increased surface coverage at higher temperatures. The critical molar concentration is a key parameter in determining the effectiveness of the compound as a corrosion inhibitor .
Relevant Case Studies
The study of heptadecyl-tailed imidazolines as corrosion inhibitors in a carbon dioxide-saturated saline medium serves as a relevant case study for the application of 2-heptadecyl-2-imidazoline. The research demonstrates the compound's potential in industrial applications where corrosion resistance is crucial. The high inhibition efficiencies reported for the imidazolines, particularly at elevated temperatures, highlight their suitability for harsh environments where corrosion is a significant concern .
科学研究应用
缓蚀: 咪唑啉衍生物化合物(包括 2-十七烷基-2-咪唑啉)已被发现可作为缓蚀剂,特别是对于 1% NaCl 溶液中的碳钢。它们最大程度减少腐蚀(特别是油田开采中二氧化碳引起的腐蚀)的能力已得到强调。研究表明,不同的化合物及其浓度具有不同程度的缓蚀效率 (Wahyuningrum 等,2008)。
碳钢腐蚀抑制剂: 对 2-十七烷基-2-咪唑啉衍生物的研究表明,它们可用作低碳钢的缓蚀剂,特别是在 15% HCl 溶液等酸性环境中。它们的有效性受温度、流动条件和烃链长度等因素的影响 (Solomon 等,2020)。
杀菌剂机理: 一项研究调查了 2-十七烷基-2-咪唑啉作为杀菌剂的作用机理。该研究重点关注其对真菌中组氨酸或嘌呤合成的潜在干扰,表明其有效性可能是由于竞争性抑制 (West & Wolf,1955)。
催化中的应用: 2-咪唑啉(包括 2-十七烷基-2-咪唑啉)的结构多样性使其在均相催化中受到关注。它们可以针对电子效应进行微调的能力使其成为催化过程中的有价值的配体 (Liu & Du,2009)。
与过渡金属形成配合物: 咪唑啉已被用于支持过渡金属配合物。这些配合物在烯烃聚合和炔烃复分解等领域有应用 (Wu & Tamm,2014)。
绿色合成方法: 已经探索了 2-咪唑啉衍生物的可持续合成,重点是生产这些化合物的环保方法 (Phuong 等,2017)。
生物医学和制药应用: 除了在催化和缓蚀中的应用外,2-咪唑啉在药物化学中也被认可,因为它们具有广泛的应用,包括作为潜在治疗剂 (Deep 等,2016)。
缓蚀剂膜研究: 电化学阻抗谱已被用来研究由咪唑啉制成的缓蚀剂膜的形成和破坏,从而深入了解它们的性能和机理 (Tan 等,1996)。
属性
IUPAC Name |
2-heptadecyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVGSSQICKMAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043769 | |
| Record name | 2-Heptadecyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptadecyl-2-imidazoline | |
CAS RN |
105-28-2 | |
| Record name | 2-Heptadecylimidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyodin base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Heptadecyl-2-imidazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYODIN BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ428Y1537 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

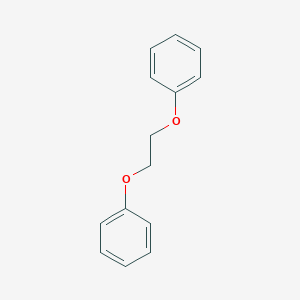
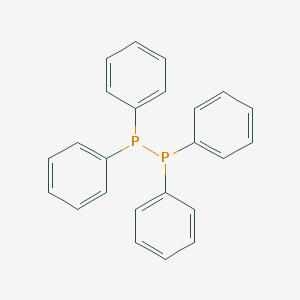
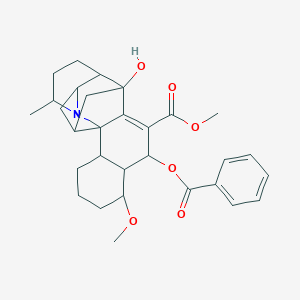
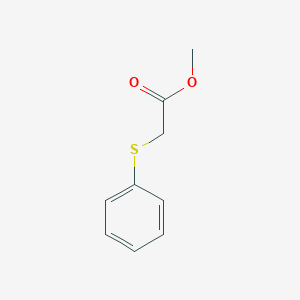
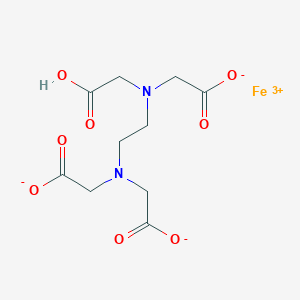
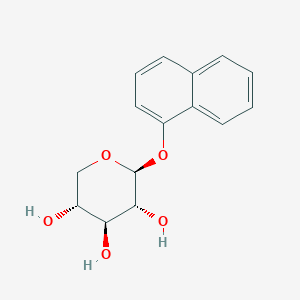
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
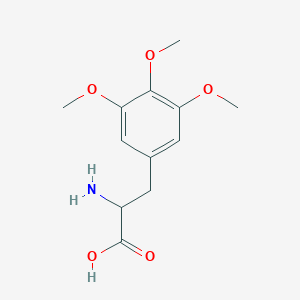
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)
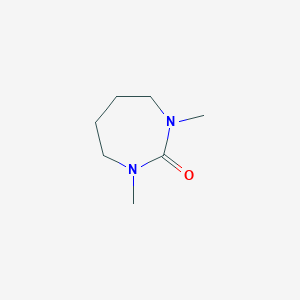
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
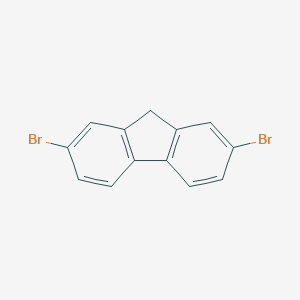
![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)
